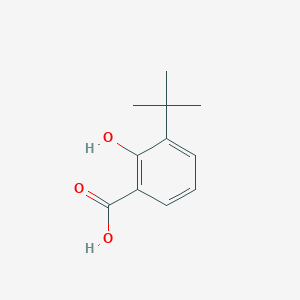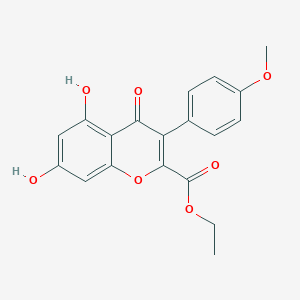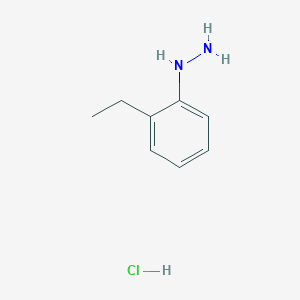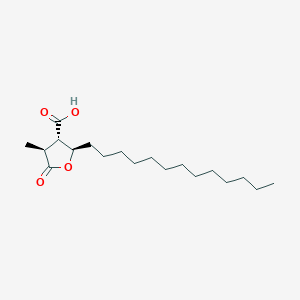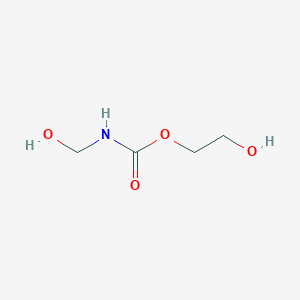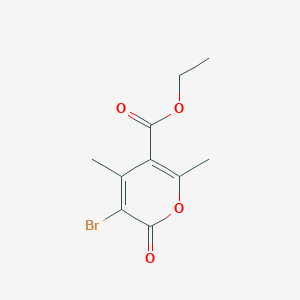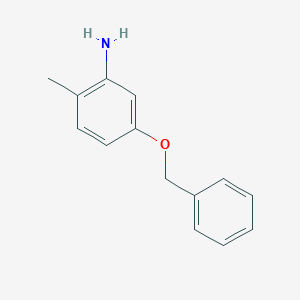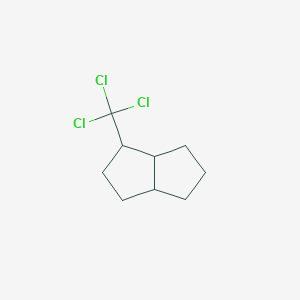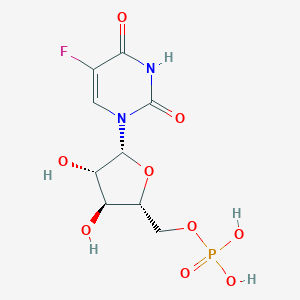
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one, also known as DCB, is a synthetic compound used in various scientific research applications. It belongs to the class of benzoxazinone derivatives and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one is not fully understood. However, it has been proposed that 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one exerts its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress. 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has also been found to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and mediators, such as TNF-α, IL-1β, and COX-2. 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has also been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and tumor growth. Furthermore, 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has been found to induce the expression of various antioxidant enzymes, such as SOD and catalase, and inhibit the production of reactive oxygen species (ROS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has several advantages for lab experiments. It is a stable compound, easy to synthesize, and has been extensively studied for its various biological activities. However, 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one also has some limitations. It has been found to exhibit low solubility in water, which can limit its use in certain experiments. Furthermore, 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has been found to exhibit cytotoxicity at higher concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for research on 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one. One area of interest is the development of 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the mechanism of action of 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one needs to be further elucidated to fully understand its biological effects.
Métodos De Síntesis
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one can be synthesized using various methods, including the reaction of 2,4-dichlorophenyl isocyanate with 2-aminophenol or the reaction of 2,4-dichlorophenyl isocyanate with salicylic acid. The latter method has been found to be more efficient and yields a higher purity of 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one. The synthesis of 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one involves several steps, including the formation of an intermediate compound, which is then treated with a base to yield the final product.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has been extensively used in scientific research for its various biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Furthermore, 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has been found to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
18730-23-9 |
|---|---|
Fórmula molecular |
C14H7Cl2NO2 |
Peso molecular |
292.1 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H7Cl2NO2/c15-8-5-6-9(11(16)7-8)13-17-12-4-2-1-3-10(12)14(18)19-13/h1-7H |
Clave InChI |
YWQTVPKMHTXBSN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Sinónimos |
2-(2,4-Dichlorophenyl)-4H-3,1-benzoxazin-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



